1-Ethyl-1-ethynylcyclopropane
Overview
Description
1-Ethyl-1-ethynylcyclopropane is an organic compound with the molecular formula C7H10. It is a colorless to yellow liquid and is known for its unique structure, which includes a cyclopropane ring substituted with both an ethyl and an ethynyl group
Preparation Methods
The synthesis of 1-ethyl-1-ethynylcyclopropane can be achieved through several methods. One common approach involves the two-stage elimination of methanol from (1,1-dimethoxyethyl)cyclopropane . This process first forms (1-methoxyethenyl)cyclopropane, which is then converted to the desired product. Another method involves the reaction of cyclopropyl methyl ketone with reagents such as sodium acetylide and n-butyllithium . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-Ethyl-1-ethynylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in a more saturated compound.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, halogens, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1-ethynylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with interest in its role in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-ethyl-1-ethynylcyclopropane exerts its effects is primarily through its reactive ethynyl group. This group can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The cyclopropane ring also contributes to the compound’s reactivity, as its strained structure makes it more susceptible to ring-opening reactions .
Comparison with Similar Compounds
1-Ethyl-1-ethynylcyclopropane can be compared to other cyclopropane derivatives, such as:
Cyclopropyl methyl ketone: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of reactions.
1-Ethynylcyclopropane: Lacks the ethyl group, which affects its physical and chemical properties.
1-Ethylcyclopropane: Lacks the ethynyl group, resulting in different reactivity and applications.
The presence of both the ethyl and ethynyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-1-ethynylcyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h1H,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYCGHILMVUIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302017 | |
Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101782-55-0 | |
Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101782-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropane, 1-ethyl-1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.